molecular formula C7H8ClNO B1282876 (5-Amino-2-chlorophenyl)methanol CAS No. 89951-56-4

(5-Amino-2-chlorophenyl)methanol

Cat. No. B1282876
Key on ui cas rn: 89951-56-4
M. Wt: 157.6 g/mol
InChI Key: LURSRRLUCSSCHJ-UHFFFAOYSA-N
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Patent
US05446178

Procedure details

Under an inert atmosphere, 300 g of lithium aluminum hydride is provided in3 1 of tetrahydrofuran at 0° C. and treated in portions with 500 g of 5-amino-2-chlorobenzoic acid (industrial, 85%). Thereafter the reactionmixture is heated slowly to room temperature and stirred over night at thistemperature. For further processing the reaction mixture is cooled to 0° C. and the excessive lithium aluminum hydride is carefuly decomposed with saturated ammonium chloride solution. Thereafter the organic phase is separated from the deposit and this deposit is washed several times with acetic ester and methylene chloride. The united organicphases are washed neutral with saturated sodium chloride solution, dried over sodium sulfate and concentrated in vacuo. A yield of 242 g of crude 2-chloro-5-aminobenzyl alcohol is obtained the purity of which is adequatefor subsequent reactions.
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[CH:4][C:5]([Cl:11])=[C:6]([CH:10]=1)[C:7](O)=[O:8].[H-].[Al+3].[Li+].[H-].[H-].[H-].[Cl-].[NH4+]>>[Cl:11][C:5]1[CH:4]=[CH:3][C:2]([NH2:1])=[CH:10][C:6]=1[CH2:7][OH:8] |f:1.2.3.4.5.6,7.8|

Inputs

Step One
Name
Quantity
500 g
Type
reactant
Smiles
NC=1C=CC(=C(C(=O)O)C1)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred over night at thistemperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
For further processing the reaction mixture is cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
Thereafter the organic phase is separated from the deposit
WASH
Type
WASH
Details
this deposit is washed several times with acetic ester and methylene chloride
WASH
Type
WASH
Details
The united organicphases are washed neutral with saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(CO)C=C(C=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS
YIELD: CALCULATEDPERCENTYIELD 52.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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